Rosuvastatin Lactone is a lactone metabolite of Rosuvastatin, a member of the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor drug class commonly known as statins. [] While Rosuvastatin is prescribed in its acid form to lower cholesterol levels, its lactone metabolite has garnered attention in scientific research due to its distinct properties and potential applications. [, , , ] Rosuvastatin Lactone serves as a valuable tool in various research areas, including investigating the metabolism and pharmacokinetic properties of Rosuvastatin, studying its potential off-target effects, and exploring its potential therapeutic applications. [, , , ]
b) Wittig Reaction: This method utilizes a Wittig coupling reaction between a suitably functionalized pyrimidine heterocycle and (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde. [] Subsequent deprotection and hydrolysis of the resulting intermediate yield Rosuvastatin Lactone. [] This strategy offers a more controlled and efficient synthesis route.
Rosuvastatin lactone is synthesized from Rosuvastatin, which was developed by AstraZeneca and received FDA approval in 2003. It belongs to the class of drugs known as statins, specifically the synthetic statins, which are designed to reduce low-density lipoprotein cholesterol levels in the blood.
The synthesis of Rosuvastatin lactone involves several steps, including condensation, cyclization, oxidation, and various substitution reactions. A notable method described in a patent includes using p-fluorobenzenecarboxaldehyde and isobutyryl methyl acetate as starting materials. The process consists of the following key steps:
This synthetic route is noted for its efficiency and environmental friendliness, producing high yields suitable for industrial applications .
The molecular structure of Rosuvastatin lactone can be represented as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy is typically employed to confirm the molecular structure, providing insights into the arrangement of atoms within the molecule .
Rosuvastatin lactone undergoes several chemical reactions that are crucial for its synthesis and functionality:
The reactions typically involve mild conditions to avoid degradation of sensitive functional groups .
Rosuvastatin lactone acts primarily by inhibiting HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. This inhibition results in:
Clinical studies have demonstrated that Rosuvastatin can significantly lower cholesterol levels, thereby reducing the risk of heart disease .
These properties are critical for formulating effective pharmaceutical preparations .
Rosuvastatin lactone is primarily utilized in pharmacology as an active pharmaceutical ingredient for treating hyperlipidemia (high cholesterol levels) and associated cardiovascular conditions. Its efficacy has made it one of the top-selling medications globally since its introduction.
Additionally, ongoing research explores its potential applications in other therapeutic areas due to its ability to modulate lipid metabolism effectively .
Rosuvastatin lactone (chemical formula: C₂₂H₂₆FN₃O₅S) is a cyclic ester derivative of rosuvastatin acid, formed via intramolecular esterification. Its core structure consists of a pyrimidine ring linked to a fluorophenyl group and an isopropyl substituent, fused to a δ-lactone ring through a methylene bridge. The lactonization occurs between the carboxylic acid group (C1) of the heptenoic acid chain and the C5 hydroxy group, yielding a six-membered ring system [3] [8]. This configuration introduces two chiral centers (C3 and C5), with the biologically active form exhibiting (3R,5S) stereochemistry. The lactone's condensed bicyclic architecture creates distinct isomeric properties:
Table 1: Spectroscopic Characterization of Rosuvastatin Lactone
Technique | Key Features | Structural Insights |
---|---|---|
¹H/¹³C NMR | δ 4.85–4.95 (m, H-C3), δ 5.45–5.55 (m, H-C6), δ 175.5 (C=O lactone) | Confirms lactone ring formation and E-configuration of C6-C7 bond |
LC-MS (HRMS) | [M+H]⁺ m/z 464.1652 (Calc. 464.1648); fragments at m/z 446 (H₂O loss), 418 (CO₂ loss) | Verifies molecular mass and lactone-specific fragmentation pattern |
IR Spectroscopy | 1775 cm⁻¹ (C=O stretch, lactone), 1720 cm⁻¹ (ester C=O), 1220 cm⁻¹ (S=O) | Distinguishes lactone carbonyl from acid carboxylate (absent at 1710 cm⁻¹) |
Preparative HPLC isolation of degradation products from stability studies confirms that lactonization generates a structurally unique entity separable from process impurities (e.g., Imp-A) and oxidative degradants [1].
Rosuvastatin lactone exhibits distinct physicochemical behavior driven by its non-polar lactone ring:
Table 2: Stability of Rosuvastatin Lactone Under Stress Conditions
Stress Condition | Duration | Degradation Products | Structural Change |
---|---|---|---|
Acidic (0.1M HCl) | 14 days | Rosuvastatin acid (major) | Lactone ring hydrolysis |
Basic (0.1M NaOH) | 24 hours | 5-Ketoacid, N-desmethyl rosuvastatin | Hydrolysis + oxidative deamination |
Oxidative (3% H₂O₂) | 48 hours | Sulfoxide, N-oxide pyrimidine | Sulfonyl oxidation, pyrimidine ring modification |
Photolytic (UV-Vis) | 7 days | Defluorinated lactone, dimeric adducts | C-F bond cleavage, radical-mediated polymerization |
Chromatographic monitoring at 248 nm confirms lactone stability is optimal at pH 4–6 and 25°C, with degradation accelerating >40°C or in protic solvents [1].
Molecular Properties and Bioactivity
The acid and lactone forms exhibit divergent molecular properties:
Table 3: Molecular and Functional Comparison of Rosuvastatin Acid vs. Lactone
Property | Rosuvastatin Acid | Rosuvastatin Lactone | Biological Impact |
---|---|---|---|
Solubility (H₂O) | 7.8 mg/mL | 0.15 mg/mL | Limits lactone bioavailability |
Log D/P | -0.33 (pH 7.4) | 3.0 (log P) | Lactone crosses membranes passively |
HMG-CoA R Binding | Kᵢ = 0.12 nM | IC₅₀ > 100 nM | Lactone is pharmacologically inactive |
HPLC Retention | 8.2 min (C18 column) | 22.5 min (C18 column) | Lactone separable via gradient elution |
Analytical Differentiation
Chromatographic separation exploits hydrophobicity differences:
Pharmacological Relevance
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7